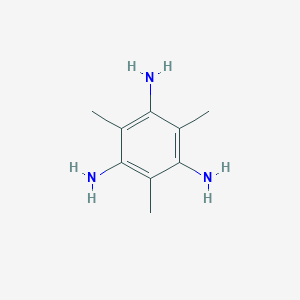

2,4,6-Trimethylbenzene-1,3,5-triamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-trimethylbenzene-1,3,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLBKLRRAALOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C)N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4,6-Trimethylbenzene-1,3,5-triamine from Mesitylene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 2,4,6-trimethylbenzene-1,3,5-triamine, a valuable triamine compound, utilizing mesitylene (1,3,5-trimethylbenzene) as the starting material. The synthesis is a robust two-step process involving an initial exhaustive electrophilic nitration of the mesitylene core, followed by the reduction of the resulting trinitro intermediate. We will explore the mechanistic underpinnings of each transformation, present detailed, field-tested experimental protocols, and offer a comparative analysis of different reduction strategies. The causality behind experimental choices, process optimization, and critical safety considerations are elucidated to ensure reproducibility and safety. This document is structured to serve as a practical and authoritative resource for chemical synthesis professionals.

Introduction

This compound, also known as triaminomesitylene, is a highly symmetrical aromatic triamine. Its unique structure, featuring alternating amino and methyl groups on a benzene ring, makes it a significant building block in advanced materials science and pharmaceutical development. The strategic placement of these functional groups provides a rigid, well-defined geometry, making it a precursor for the synthesis of microporous polymers, high-performance dyes, and specialized ligands in coordination chemistry.

Mesitylene is an ideal and cost-effective starting material for this synthesis.[1][2] Its C₃-symmetric structure and the strong activating, ortho-para directing nature of the three methyl groups facilitate a clean, high-yield transformation to the desired 2,4,6-trisubstituted pattern. The overall synthetic pathway is direct and efficient, proceeding through two canonical organic transformations: nitration and reduction.[3][4] This guide will detail a reliable pathway from a common hydrocarbon to a high-value, functionalized amine.

Overall Synthetic Pathway

The synthesis of this compound from mesitylene is achieved in two principal steps. First, mesitylene undergoes exhaustive nitration to yield 1,3,5-trimethyl-2,4,6-trinitrobenzene. Second, this trinitro intermediate is reduced to the target triamine.

Part 1: Electrophilic Nitration of Mesitylene

The first critical step is the exhaustive nitration of the mesitylene ring to install three nitro groups at the 2, 4, and 6 positions.

Mechanism and Rationale

This reaction is a classic example of electrophilic aromatic substitution. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between fuming nitric acid and concentrated sulfuric acid, which acts as a catalyst and dehydrating agent.

Generation of Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The mesitylene ring, enriched with electron density from the three activating methyl groups, readily attacks the nitronium ion. The symmetrical substitution pattern of mesitylene ensures that all three open positions (2, 4, and 6) are sterically and electronically equivalent, leading to a single, desired trinitro product under forcing conditions. Careful control of the reaction temperature is paramount to prevent unwanted side reactions, such as oxidation of the benzylic methyl groups.

Detailed Experimental Protocol: Synthesis of 1,3,5-Trimethyl-2,4,6-trinitrobenzene

This protocol is adapted from established industrial and academic procedures.[3][5]

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain low temperatures.

-

Acid Mixture Preparation (Caution): In the reaction flask, carefully add 200 mL of concentrated sulfuric acid (98%). Begin stirring and cool the acid to 0-5 °C.

-

Mesitylene Addition: Slowly add 50 g (0.416 mol) of mesitylene to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitrating Agent Addition: Slowly add a pre-cooled mixture of 150 mL of fuming nitric acid (>90%) and 50 mL of concentrated sulfuric acid via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature between 0 and 10 °C. An exothermic reaction will occur.[6]

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 2 kg) with vigorous stirring. The crude trinitromesitylene will precipitate as a pale yellow solid.

-

Isolation and Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper. Subsequently, wash with a small amount of cold ethanol to remove residual acids and impurities.

-

Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The expected yield is typically high, in the range of 90-95%.

Process Parameters and Optimization

| Parameter | Recommended Range | Rationale & Impact on Yield/Purity |

| Temperature | 0 - 10 °C | Crucial for selectivity. Higher temperatures (>20 °C) increase the risk of oxidative side-reactions, leading to the formation of benzoic acid derivatives and lower yields.[5] |

| Acid Ratio (HNO₃/H₂SO₄) | ~1:3 to 1:4 v/v | A high concentration of sulfuric acid is necessary to fully protonate nitric acid, maximizing the generation of the nitronium ion and driving the reaction to completion. |

| Molar Ratio (HNO₃/Mesitylene) | > 3:1 | A significant excess of nitric acid is required to ensure complete trinitration and minimize the formation of mono- and dinitrated intermediates. |

| Reaction Time | 2-3 hours | Sufficient time must be allowed for the third, sterically hindered nitration to occur. Monitoring by TLC or GC can confirm reaction completion. |

Safety Considerations

-

Corrosive and Oxidizing Agents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and potent oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[6] Always add reagents slowly and have an adequate cooling bath prepared.

-

Quenching: The quenching of the reaction mixture on ice must be done slowly and carefully to manage the heat generated from the dilution of the strong acids.

Part 2: Reduction of 1,3,5-Trimethyl-2,4,6-trinitrobenzene

The second stage involves the reduction of the three nitro groups on the aromatic ring to amino groups. This transformation can be accomplished effectively by several methods, with catalytic hydrogenation and chemical reduction using hydrazine hydrate being the most common and reliable.

Method A: Catalytic Hydrogenation

Mechanism and Rationale: Catalytic hydrogenation is a clean and highly efficient method for reducing nitro groups. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[4] Molecular hydrogen (H₂) is adsorbed onto the catalyst surface, where it is activated. The trinitro compound also adsorbs to the surface, allowing for the stepwise transfer of hydrogen atoms to the nitro groups, ultimately yielding the triamine and water as the only byproduct.

Detailed Experimental Protocol (Catalytic Hydrogenation): This protocol is based on procedures known for high efficiency and product purity.[4]

-

Reactor Setup: Charge a high-pressure hydrogenation vessel (Parr apparatus or similar) with 50 g (0.207 mol) of 1,3,5-trimethyl-2,4,6-trinitrobenzene and 500 mL of methanol.

-

Catalyst Addition: Carefully add 2.5 g of 10% Palladium on Carbon (Pd/C) catalyst (5% w/w) to the suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 0.5 MPa (approx. 72.5 psi).

-

Reaction Conditions: Begin vigorous stirring and heat the mixture to 50-55 °C. The reaction is exothermic, and the uptake of hydrogen should be monitored. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete (hydrogen uptake ceases), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent like ethanol or toluene to yield pure this compound as colorless crystals. The yield is typically excellent, often exceeding 95%.[4]

Method B: Chemical Reduction with Hydrazine Hydrate

Mechanism and Rationale: Hydrazine hydrate (N₂H₄·H₂O) in the presence of a catalyst like Raney Nickel or iron is a powerful reducing system that offers an alternative to high-pressure hydrogenation.[3] The hydrazine acts as the hydrogen donor, decomposing on the catalyst surface to produce diimide (N₂H₂) and hydrogen, which then reduce the nitro groups. This method avoids the need for specialized high-pressure equipment.

Detailed Experimental Protocol (Hydrazine Hydrate Reduction): This protocol is adapted from a patented synthetic method.[3]

-

Reactor Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend 50 g (0.207 mol) of 1,3,5-trimethyl-2,4,6-trinitrobenzene in 500 mL of ethanol.

-

Catalyst Addition: Carefully add a small amount of activated Raney Nickel catalyst (approx. 5 g, as a slurry in ethanol).

-

Hydrazine Addition: Heat the mixture to a gentle reflux. Slowly add 75 mL (approx. 1.5 mol) of hydrazine hydrate (80%) dropwise via the dropping funnel. The reaction is highly exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 3-4 hours until the evolution of nitrogen gas ceases and the yellow color of the starting material disappears.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and filter it hot through Celite® to remove the Raney Nickel.

-

Purification: Remove the ethanol from the filtrate under reduced pressure. The crude product can be purified by recrystallization as described in Method A.

Comparative Analysis of Reduction Methods

| Feature | Catalytic Hydrogenation (H₂/Pd-C) | Chemical Reduction (N₂H₄/Raney Ni) |

| Yield | Excellent (>95%)[4] | Very Good (85-95%)[3] |

| Purity | Very high; water is the only byproduct. | High; potential for hydrazine-related side products if not controlled. |

| Safety | Requires specialized equipment for handling flammable hydrogen gas under pressure. | Avoids high-pressure gas. Hydrazine is toxic and corrosive. Raney Ni is pyrophoric. |

| Scalability | Readily scalable with appropriate industrial reactors. | Scalable, but control of the exotherm can be challenging on a large scale. |

| Cost | Pd/C catalyst can be expensive, but is recyclable. | Hydrazine hydrate and Raney Ni are generally less expensive. |

| Environmental | "Greener" method with water as the only byproduct. | Generates nitrogen gas and potential hydrazine waste streams. |

Synthetic Workflow and Logic

The following diagram outlines the logical flow of the entire synthesis, from starting material selection to final product characterization.

Conclusion

The synthesis of this compound from mesitylene is a highly efficient and reliable two-step process. The initial exhaustive nitration proceeds in high yield due to the inherent reactivity and symmetry of the mesitylene substrate. The subsequent reduction of the trinitro intermediate can be successfully achieved via multiple pathways, with catalytic hydrogenation offering superior purity and environmental credentials, while chemical reduction with hydrazine hydrate provides a practical alternative that avoids the need for high-pressure equipment. By carefully controlling key parameters such as temperature and stoichiometry, and adhering to strict safety protocols, researchers can consistently produce high-purity triaminomesitylene for applications in materials science, pharmaceuticals, and beyond. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor.

References

- CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products.

-

nitromesitylene - Organic Syntheses Procedure. Organic Syntheses. [Link]

- RU1825357C - Method for producing nitromesitylene.

-

Effect of reaction conditions on the nitration of mesitylene. ResearchGate. [Link]

-

phloroglucinol - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

A Versatile Synthesis of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB). OSTI.GOV. [Link]

- CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene.

-

A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues. MDPI. [Link]

-

Mesitylene - Wikipedia. Wikipedia. [Link]

-

Study of Nitration and Oxidation in Oxynitrogen Systems. Defense Technical Information Center. [Link]

-

Phloroglucinol - Wikipedia. Wikipedia. [Link]

-

Synthesis of 2,4,6-triamino-1,3,5- trinitrobenzene. SciELO. [Link]

-

Recent advances in the total synthesis of polycyclic phloroglucinol natural products. Royal Society of Chemistry. [Link]

-

Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. National Institutes of Health. [Link]

-

An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center. [Link]

- CN1800143A - 2,4,6-trimethylaniline synthesis method.

- US20110172463A1 - Methods of producing 1,3,5-triamino-2,4,6-trinitrobenzene.

-

Sequential Transhydroxylations Converting Hydroxyhydroquinone to Phloroglucinol in the Strictly Anaerobic, Fermentative Bacterium. KOPS. [Link]

-

MESITYLENE. CaRLa. [Link]

Sources

- 1. Mesitylene - Wikipedia [en.wikipedia.org]

- 2. carla-hd.de [carla-hd.de]

- 3. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]

- 4. A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

2,4,6-Trimethylbenzene-1,3,5-triamine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4,6-Trimethylbenzene-1,3,5-triamine

Abstract

This compound, a highly symmetric aromatic triamine, serves as a pivotal building block in advanced materials science and medicinal chemistry.[1] Its trifunctional nature and C3 symmetry make it an invaluable precursor for the development of covalent organic frameworks (COFs), supramolecular assemblies, and novel pharmaceuticals like the anticonvulsant trimethylphloroglucinol.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. We detail a robust two-step synthetic pathway commencing from commercially available mesitylene, followed by a multi-technique analytical workflow to validate the structure, identity, and purity of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-vetted protocol.

Introduction: A Molecule of Strategic Importance

The strategic value of this compound lies in its unique molecular architecture. The symmetrical arrangement of three primary amine groups on a trimethylated benzene core provides a rigid and predictable framework for constructing complex, three-dimensional structures.

-

Chemical Identity:

-

Significance and Applications: The amine functionalities are reactive sites for forming imine, amide, or other covalent bonds, making it a cornerstone for creating porous materials like COFs, which have applications in gas storage and catalysis.[1] In medicinal chemistry, it serves as a key precursor for synthesizing active pharmaceutical ingredients.[1] The steric hindrance provided by the adjacent methyl groups can also influence the planarity and reactivity of its derivatives, a feature exploited in the design of functional materials.[1]

Synthetic Strategy: A Two-Step Pathway from Mesitylene

The synthesis is logically approached in two sequential steps: the exhaustive nitration of a readily available, symmetric precursor, followed by the complete reduction of the nitro groups to the desired amines.

Rationale for Precursor Selection: Mesitylene

Mesitylene (1,3,5-trimethylbenzene) is the ideal starting material for several compelling reasons:

-

Symmetry: Its C3 symmetry mirrors that of the target molecule, simplifying the reaction pathway and minimizing the formation of isomeric byproducts.

-

Activation: The three methyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution, facilitating the nitration step.

-

Commercial Availability: Mesitylene is an inexpensive and widely available bulk chemical.[6][7]

Diagram: Synthetic Workflow

Caption: The two-step synthesis of the target triamine from mesitylene.

Step 1: Electrophilic Nitration of Mesitylene

Causality: This reaction proceeds via an electrophilic aromatic substitution mechanism.[2] A mixture of fuming nitric acid and concentrated sulfuric acid is employed to generate the highly reactive nitronium ion (NO₂⁺) in situ. The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the electrophile.[2] The electron-rich mesitylene ring readily undergoes attack by the nitronium ion at the ortho and para positions relative to the methyl groups, leading to the exhaustive nitration required.

Experimental Protocol: Synthesis of 2,4,6-Trinitromesitylene

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 200 mL of concentrated sulfuric acid (98%) to 0°C in an ice-salt bath.

-

Addition of Mesitylene: Slowly add 50 g (0.416 mol) of mesitylene to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Preparation of Nitrating Mixture: Separately, and with extreme caution, prepare the nitrating mixture by slowly adding 150 mL of concentrated sulfuric acid to 150 mL of fuming nitric acid (>90%) in a flask cooled in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the mesitylene solution over 2-3 hours. The key to a successful reaction is meticulous temperature control; maintain the internal temperature between 0°C and 5°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 5°C for an additional hour, then let it slowly warm to room temperature and stir for another 4 hours.

-

Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 2 kg). The crude 2,4,6-trinitromesitylene will precipitate as a pale yellow solid.

-

Purification: Filter the solid using a Büchner funnel, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol or acetic acid to yield pure, crystalline 2,4,6-trinitromesitylene. Dry the product in a vacuum oven.

Step 2: Reduction of 2,4,6-Trinitromesitylene

Comparative Analysis of Reduction Methods: The conversion of the three nitro groups to amines is the critical final step. While several methods exist, catalytic hydrogenation is often preferred in a research setting for its clean reaction profile and high yields.[1][2]

-

Catalytic Hydrogenation: This method utilizes a catalyst (e.g., Palladium on carbon, Pd/C) and a hydrogen source (H₂ gas) to efficiently reduce the nitro groups.[2] It is highly effective, and the only byproduct is water, making product isolation straightforward.

-

Chemical Reduction (e.g., Hydrazine Hydrate): Using a chemical reductant like hydrazine hydrate in the presence of a catalyst (like Raney Nickel or Pd/C) is a viable alternative, especially if high-pressure hydrogenation equipment is unavailable.[1] Hydrazine is advantageous as its oxidation byproduct is nitrogen gas, which is environmentally benign.[1] However, hydrazine itself is highly toxic and must be handled with care.

-

Metal-Acid Systems (e.g., SnCl₂/HCl): Older methods using stoichiometric amounts of metals like tin or iron in acid are generally avoided due to the generation of large quantities of metallic waste, which complicates purification and is not environmentally friendly (poor atom economy).[1]

Experimental Protocol: Catalytic Hydrogenation to this compound

-

Catalyst Slurry: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add 20 g (0.078 mol) of 2,4,6-trinitromesitylene and 200 mL of ethanol. Carefully add 1.0 g of 10% Palladium on carbon (Pd/C) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50 psi (approx. 3.4 atm) with hydrogen.

-

Reaction: Heat the mixture to 40-50°C and shake vigorously. The reaction progress can be monitored by the cessation of hydrogen uptake. This typically takes 4-8 hours.

-

Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

-

Isolation and Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound. The product can be purified further by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield an off-white to pale crystalline solid.

Comprehensive Characterization and Quality Control

To ensure the synthesized compound is the correct molecule and meets high purity standards, a suite of orthogonal analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system.

Diagram: Characterization Workflow

Caption: Orthogonal analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. Due to the C3 symmetry, the spectra are expected to be remarkably simple.

| Table 1: Expected NMR Data for this compound (in DMSO-d₆) | | :--- | :--- | :--- | :--- | | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale | | ¹H NMR | ~4.5 - 5.0 | Singlet (broad) | 6H, -NH₂ protons. The signal is often broad due to quadrupole effects and chemical exchange. Its integration confirms the presence of three amine groups. | | | ~2.0 - 2.2 | Singlet | 9H, -CH₃ protons. A single peak is expected due to the magnetic equivalence of all three methyl groups, confirming the symmetrical structure. | | ¹³C NMR | ~145 | Quaternary C | C-NH₂ carbons. | | | ~110 | Quaternary C | C-CH₃ carbons. | | | ~15 | Methyl C | -CH₃ carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups and, crucially, the disappearance of the nitro groups from the starting material.

| Table 2: Key IR Absorption Frequencies | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration Type | Significance | | 3450 - 3300 | N-H Stretch | A characteristic doublet for primary amines (-NH₂). Its presence is the primary confirmation of a successful reduction. A similar compound shows peaks around 3360 and 3312 cm⁻¹.[8] | | 1620 - 1580 | N-H Bend | Scissoring vibration of the primary amine groups. | | ~1540 and ~1350 | N-O Asymmetric & Symmetric Stretch | ABSENCE: The complete disappearance of these two strong peaks, which are prominent in the 2,4,6-trinitromesitylene intermediate, confirms the full reduction of the nitro groups. | | 3000 - 2850 | C-H Stretch | Aliphatic C-H stretching from the methyl groups. |

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight and elemental composition.

-

Low-Resolution MS (LRMS): A molecular ion peak (M⁺) should be observed at m/z = 165.2.

-

High-Resolution MS (HRMS): This technique provides an exact mass, which validates the elemental formula. The calculated exact mass for C₉H₁₅N₃ is 165.1266.[3] An experimental value within a few ppm of this theoretical mass provides unambiguous confirmation of the chemical formula.

Elemental Analysis

This quantitative technique verifies the mass percentages of carbon, hydrogen, and nitrogen in the purified sample, serving as a final check on purity.

| Table 3: Elemental Composition of C₉H₁₅N₃ | | :--- | :--- | | Element | Theoretical Mass Percentage | | Carbon (C) | 72.68% | | Hydrogen (H) | 9.15% | | Nitrogen (N) | 25.43% |

An experimental result that matches these theoretical values to within ±0.4% is considered strong evidence of a pure compound.

Conclusion

This guide outlines a reliable and reproducible pathway for the synthesis of high-purity this compound from mesitylene. The two-step synthesis, involving a controlled nitration followed by a clean catalytic hydrogenation, is efficient and scalable. The subsequent characterization workflow, employing an orthogonal set of modern analytical techniques (NMR, IR, MS, and Elemental Analysis), provides a robust and self-validating system to confirm the product's identity and purity. By adhering to these detailed protocols, researchers and developers can confidently produce this valuable molecular building block for pioneering applications in materials science and pharmaceutical development.

References

- A Comparative Analysis of Phloroglucinol Synthesis: Trinitrobenzene Route vs.

- An In-depth Technical Guide to the Discovery and Historical Synthesis of Phloroglucinol. (2025). Benchchem.

- The synthetic method of 2, 4, 6- trimethylbenzene -1, 3, 5- triamines and N, N, N- trisacylated products. (2017).

- phloroglucinol. Organic Syntheses Procedure.

- Process for the preparation of phloroglucinol. (1981).

- This compound. PubChem.

- McLeod, D. C., & Tappan, B. C. (2023). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. DTIC.

- 2,4,6-Trinitromesitylene | 602-96-0 | High-Purity. Benchchem.

- This compound. Santa Cruz Biotechnology.

- Mesitylene. Wikipedia.

- Mesitylene. NIST WebBook.

- This compound. BLD Pharm.

- Infrared spectrum of 1,3,5-trimethylbenzene. Doc Brown's Advanced Organic Chemistry.

Sources

- 1. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H15N3 | CID 855065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4380-92-1|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. Mesitylene - Wikipedia [en.wikipedia.org]

- 7. Mesitylene [webbook.nist.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to 2,4,6-Trimethylbenzene-1,3,5-triamine: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylbenzene-1,3,5-triamine, a symmetrically substituted aromatic triamine, is a molecule of significant interest in the fields of materials science and medicinal chemistry. Its rigid C3-symmetric core, coupled with the reactivity of its three amino groups, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the properties, structure, synthesis, and potential applications of this compound, with a focus on insights relevant to research and development.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound features a central benzene ring symmetrically substituted with three amine (-NH2) groups at the 1, 3, and 5 positions, and three methyl (-CH3) groups at the 2, 4, and 6 positions. This unique arrangement imparts a high degree of symmetry to the molecule.

Below is a diagram illustrating the molecular structure:

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C9H15N3 | PubChem |

| Molecular Weight | 165.24 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 4380-92-1 | PubChem |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from mesitylene (1,3,5-trimethylbenzene). The first step is the nitration of mesitylene to produce 1,3,5-trimethyl-2,4,6-trinitrobenzene. This is followed by the reduction of the nitro groups to amino groups.

The overall synthesis pathway is illustrated below:

Caption: Conceptual use of this compound in COF synthesis.

Pharmaceutical and Drug Development

Aromatic amines are important pharmacophores in many drug molecules. This compound has been identified as a key precursor for the synthesis of the anticonvulsant drug trimethylphloroglucinol. Its derivatives are also being explored for the development of novel energetic compounds. The ability to introduce three amine functionalities in a specific spatial arrangement allows for the creation of diverse molecular scaffolds for drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

It is crucial to perform a thorough risk assessment before handling this compound and to consult a comprehensive and verified SDS from the supplier.

Conclusion

This compound is a highly symmetric and functionalized molecule with considerable potential in materials science and drug discovery. Its synthesis from readily available starting materials and its utility as a building block for complex structures like COFs and pharmaceutical intermediates underscore its importance. While publicly available experimental data on its properties is limited, this guide provides a foundational understanding for researchers and scientists working with this versatile compound.

References

An In-Depth Technical Guide to 2,4,6-Trimethylbenzene-1,3,5-triamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylbenzene-1,3,5-triamine, a symmetrical aromatic triamine, is a compound of significant interest in medicinal chemistry and materials science. Its unique C3 symmetry and the reactivity of its three amino groups make it a valuable building block for the synthesis of a diverse range of molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its relevance to drug development and advanced materials. For instance, it serves as a crucial precursor for the anticonvulsant drug trimethylphloroglucinol and is utilized in the construction of novel energetic compounds.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Identifier and Core Properties:

| Property | Value | Source |

| CAS Number | 4380-92-1 | [2][3][4] |

| Molecular Formula | C9H15N3 | [4][5][6] |

| Molecular Weight | 165.24 g/mol | [4][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,4,6-Mesitylenetriamine, 1,3,5-Benzenetriamine, 2,4,6-trimethyl- | [4][5] |

Computed Physical Properties:

| Property | Value | Source |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 165.126597491 Da | [4] |

| Monoisotopic Mass | 165.126597491 Da | [4] |

| Topological Polar Surface Area | 78.1 Ų | [4] |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 113 | [4] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

Synthetic Pathway Overview:

A common synthetic route involves the nitration of mesitylene followed by the reduction of the resulting trinitro compound.[1]

Detailed Synthetic Protocol: [1]

Step 1: Nitration of Mesitylene

-

Mesitylene is used as the starting material.

-

A nitration reaction is carried out under mixed acid conditions, utilizing fuming nitric acid and concentrated sulfuric acid.

-

Following the completion of the nitration, the product is filtered and dried to yield 1,3,5-trimethyl-2,4,6-trinitrobenzene.

Step 2: Reduction to this compound

-

The 1,3,5-trimethyl-2,4,6-trinitrobenzene is then subjected to hydrogenation.

-

Hydrazine hydrate is employed as the reducing agent to convert the nitro groups to amino groups.

-

Purification of the resulting product yields this compound.

Step 3: (Optional) N-Acylation

-

The synthesized this compound can be further reacted with an acylating reagent.

-

This acylation step produces N,N,N-triacyl-2,4,6-trimethylbenzene-1,3,5-triamines.

Applications in Drug Development and Materials Science

The trifunctional nature of this compound makes it a versatile precursor in various fields.

Pharmaceutical Relevance:

-

Anticonvulsant Drugs: It is a key intermediate in the synthesis of trimethylphloroglucinol, a compound with anticonvulsant properties.[1]

-

Supramolecular Chemistry: Its C3 symmetry is advantageous for building supramolecular structures and host-guest complexes.[1]

Materials Science Applications:

-

Energetic Compounds: The compound is used to construct novel, high-energy materials.[1]

-

Covalent Organic Frameworks (COFs): Its reactive amine groups are instrumental in the formation of porous, crystalline COFs.[1]

-

Discotic Liquid Crystals: N,N,N-triacylated derivatives have been used to create supramolecular discotic liquid crystal materials.[1]

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and research purposes. Various analytical techniques are employed for this purpose.

Analytical Workflow:

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the compound and its metabolites, often coupled with UV or mass spectrometry detectors.[7]

-

Gas Chromatography (GC): Suitable for the analysis of volatile derivatives, frequently paired with mass spectrometry (GC-MS) for structural elucidation.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. For a related compound, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, 1H NMR in DMSO-d6 showed an –NH2 exchange peak at 8.98 ppm and an aldehyde peak at 9.94 ppm. 13C NMR confirmed the substitution of bromines for amines with the appearance of an aryl carbon-nitrogen signal at 160.60 ppm.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups present in the molecule.[8]

Sample Preparation for Analysis: [9]

-

Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the compound from various matrices.

-

Clean-up: The extract may require further purification to remove interfering substances.

-

Concentration: The sample is often concentrated to meet the detection limits of the analytical instrument.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety. While a specific safety data sheet (SDS) for the triamine was not found, data for the related compound 2,4,6-Trimethylbenzene-1,3-diamine provides some guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.

-

Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

-

Storage: Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a highly versatile and valuable chemical compound with significant potential in both pharmaceutical and materials science research. Its unique symmetrical structure and reactive functional groups provide a foundation for the development of novel drugs, energetic materials, and functional polymers. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in the laboratory.

References

-

This compound. GlpBio. Available from: [Link]

-

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine. PubChem. Available from: [Link]

-

An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. DTIC. Available from: [Link]

- CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products. Google Patents.

-

This compound. PubChem. Available from: [Link]

-

(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine. PubChem. Available from: [Link]

-

-

analytical methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

-

III Analytical Methods. Japan Ministry of the Environment. Available from: [Link]

Sources

- 1. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]

- 2. This compound [glpbio.cn]

- 3. 4380-92-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C9H15N3 | CID 855065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. env.go.jp [env.go.jp]

The Solubility Profile of 2,4,6-Trimethylbenzene-1,3,5-triamine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trimethylbenzene-1,3,5-triamine, a key building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.

Introduction to this compound

This compound, also known as 2,4,6-mesitylenetriamine, is an aromatic triamine with a C3 symmetry.[1] Its unique structure, featuring three amino groups and three methyl groups attached to a benzene ring, imparts a distinct set of physicochemical properties that govern its behavior in solution.[2] Understanding its solubility is paramount for its application in the synthesis of novel compounds, including anticonvulsant drugs and energetic materials.[1]

Key Physicochemical Properties:

-

Molecular Formula: C₉H₁₅N₃[2]

-

Molecular Weight: 165.24 g/mol [2]

-

Structure: A central benzene ring functionalized with three amino (-NH₂) groups and three methyl (-CH₃) groups in an alternating pattern.

The interplay between the polar amino groups, capable of hydrogen bonding, and the nonpolar trimethylbenzene core dictates its solubility, presenting a nuanced challenge for solvent selection in synthesis, purification, and formulation.

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The three primary amine groups are potent hydrogen bond donors and acceptors. This suggests a propensity for solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The molecule possesses a degree of polarity due to the electronegative nitrogen atoms of the amine groups. This allows for dipole-dipole interactions with polar solvents.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar trimethylbenzene backbone contributes to van der Waals forces, suggesting potential solubility in nonpolar or weakly polar solvents that can interact through these forces.

The overall solubility in a given solvent will be a balance of these competing interactions.

Predicted Solubility in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively reported in the literature, we can predict its qualitative solubility based on its structural features. The following table provides an expected solubility profile.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The amine groups can form strong hydrogen bonds with the solvent molecules. However, the nonpolar aromatic ring may limit high solubility, especially in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors and have dipole moments that can interact favorably with the solute. DMSO has been noted as a good solvent for similar compounds.[4] |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble to Moderately Soluble | The aromatic ring of the solute can interact favorably with the aromatic rings of the solvent via π-π stacking and van der Waals forces. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The dominant intermolecular forces in these solvents are weak van der Waals forces, which are unlikely to overcome the strong solute-solute interactions (hydrogen bonding) of the crystalline solid. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Moderately Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Dichloromethane has been used in the purification of related compounds.[4] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.[3]

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the undissolved solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Self-Validating System

This protocol incorporates self-validating checks. The continued presence of excess solid confirms that the solution is saturated. The use of a validated analytical method with a calibration curve ensures the accuracy of the concentration measurement. Repeating the experiment at different equilibration times can confirm that equilibrium has been reached.

Visualizing Intermolecular Interactions

The following diagram illustrates the key intermolecular forces that govern the solubility of this compound in a polar protic solvent like ethanol.

Sources

Spectroscopic Characterization of 2,4,6-Trimethylbenzene-1,3,5-triamine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,4,6-trimethylbenzene-1,3,5-triamine, a symmetrical aromatic triamine with significant potential in medicinal chemistry and materials science.[1] Given the limited availability of public experimental spectra for this specific compound, this guide leverages fundamental spectroscopic principles and data from structurally analogous compounds to provide a robust interpretation of its anticipated ¹H NMR, ¹³C NMR, and FTIR spectra. This document is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the structural characterization of this molecule.

Introduction

This compound possesses a unique, highly symmetrical structure that dictates a correspondingly simple, yet informative, spectroscopic signature.[2] Understanding these spectral features is paramount for confirming its synthesis, assessing purity, and elucidating its role in further chemical transformations. The symmetrical substitution pattern, with alternating amine and methyl groups on the benzene ring, results in a high degree of chemical equivalence for various protons and carbon atoms, simplifying spectral interpretation.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to be remarkably simple due to the molecule's C₃ symmetry. Two primary signals are expected: one for the amine protons and another for the methyl protons.

Expected Chemical Shifts and Multiplicities:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amine (NH₂ ) | 3.5 - 5.0 | Broad Singlet | 6H |

| Methyl (CH₃ ) | ~2.1 | Singlet | 9H |

Causality Behind Peak Assignments:

-

Amine Protons (NH₂): The protons of the primary amine groups are expected to appear as a broad singlet in the region of 3.5-5.0 ppm. The chemical shift of N-H protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.[3] Their broadness is a result of rapid chemical exchange with other protons (including trace water) and quadrupole broadening from the nitrogen atom.[3] In a deuterated solvent like DMSO-d₆, these protons would be readily exchangeable with deuterium upon addition of D₂O, leading to the disappearance of their signal, a key diagnostic test for N-H protons.[3]

-

Methyl Protons (CH₃): The nine protons of the three methyl groups are chemically equivalent due to the molecule's symmetry. They are expected to resonate as a single, sharp singlet. Drawing an analogy from mesitylene (1,3,5-trimethylbenzene), where the methyl protons appear around 2.3 ppm, the electron-donating amine groups in our target molecule will likely shield these protons, shifting their resonance slightly upfield to around 2.1 ppm.[2][4]

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the high symmetry of this compound, with only three distinct signals anticipated.

Expected Chemical Shifts:

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C -NH₂ | ~145 |

| Aromatic C -CH₃ | ~115 |

| Methyl (C H₃) | ~17 |

Causality Behind Peak Assignments:

-

Aromatic C-NH₂: The three carbon atoms directly bonded to the amine groups are chemically equivalent. The strong electron-donating and shielding effect of the nitrogen atoms will cause these carbons to resonate significantly downfield, estimated to be around 145 ppm.

-

Aromatic C-CH₃: The three carbon atoms bearing the methyl groups are also equivalent. These carbons will be shielded relative to the amine-substituted carbons and are predicted to appear around 115 ppm. For comparison, the substituted aromatic carbons in mesitylene appear at approximately 138 ppm.[2]

-

Methyl CH₃: The three methyl carbons are equivalent and will give rise to a single signal in the aliphatic region of the spectrum, predicted to be around 17 ppm. This is slightly upfield compared to the methyl carbon resonance in mesitylene (~21 ppm), again due to the influence of the electron-donating amine groups.[2]

Predicted FTIR Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in the molecule. For this compound, the key vibrational modes will be associated with the N-H and C-N bonds of the primary amine groups, as well as the C-H and C=C bonds of the substituted aromatic ring.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3500 (two bands) | Medium, Sharp |

| Primary Amine (N-H) | Scissoring (Bending) | 1550 - 1650 | Strong |

| Aromatic Ring (C=C) | Stretch | 1500 - 1600 | Medium |

| Aromatic Amine (C-N) | Stretch | 1200 - 1350 | Strong |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C-H | Out-of-plane Bend | 800 - 900 | Strong, Broad |

Interpretation of Key Vibrational Bands:

-

N-H Stretching: Primary amines characteristically show two distinct bands in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][5] These bands are typically sharper and less intense than the broad O-H stretching band of alcohols.[3] For aromatic amines, these absorptions are often at a slightly higher frequency compared to aliphatic amines.

-

N-H Bending: A strong absorption between 1550-1650 cm⁻¹ is characteristic of the N-H scissoring (bending) vibration of a primary amine.

-

C-N Stretching: Aromatic amines exhibit a strong C-N stretching absorption in the 1200-1350 cm⁻¹ range.[5]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear in the 1500-1600 cm⁻¹ region.

-

C-H Vibrations: The spectrum will also show C-H stretching vibrations for the methyl groups (aliphatic C-H) just below 3000 cm⁻¹ and potentially weak aromatic C-H stretches above 3000 cm⁻¹. Due to the substitution pattern, a strong, broad out-of-plane C-H bending vibration is expected in the 800-900 cm⁻¹ region.

Experimental Protocols

NMR Sample Preparation and Acquisition:

A standardized protocol for obtaining high-quality ¹H and ¹³C NMR spectra for this compound is as follows:

-

Sample Preparation:

-

Weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for aromatic amines to better observe the N-H protons.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

-

Transfer the clear solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.[2]

-

-

¹H NMR Acquisition (300 MHz or higher):

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans (NS): 8-16 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.[2]

-

-

¹³C NMR Acquisition (75 MHz or higher):

-

Pulse Sequence: Standard proton-decoupled experiment.

-

Number of Scans (NS): 256-1024 scans, or more, depending on sample concentration.

-

Relaxation Delay (D1): 2-5 seconds.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

FTIR Sample Preparation and Acquisition:

For solid samples like this compound, the KBr pellet method is a common and effective technique.[6][7]

-

Sample Preparation (KBr Pellet):

-

Grind approximately 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[6]

-

Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[6]

-

Thoroughly mix the sample and KBr.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[6]

-

-

FTIR Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Visualization of Key Concepts

Caption: Molecular structure of this compound.

Caption: NMR chemical equivalence diagram.

Conclusion

The spectroscopic characterization of this compound is defined by its high degree of molecular symmetry. The predicted ¹H and ¹³C NMR spectra are expected to be simple, exhibiting a minimal number of signals that directly correspond to the chemically equivalent proton and carbon environments. The FTIR spectrum will display characteristic bands for the primary aromatic amine functional groups, providing definitive structural confirmation. This guide serves as a comprehensive reference for the interpretation of the spectroscopic data of this important chemical building block, enabling researchers to confidently verify its identity and purity in various applications.

References

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

- Laskar, S. P., & Basak, A. (1982). Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid (H-acid) and N-(1-naphthyl)ethylenediamine. Analytical Chemistry, 54(11), 1836–1838.

-

Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

PubChem. This compound. [Link]

-

McLeod, D. C., Lachmayr, K. K., Biswakarma, J., Switek, A., Lambeth, R. H., & Lustig, S. R. (2023). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde (ARL-TR-9644). U.S. Army Research Laboratory. [Link]

-

University of Colorado Boulder. Sample preparation for FT-IR. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 386648, (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine. [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733). [Link]

- Google Patents. (2017).

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

NIST. Benzenamine, 2,4,6-trimethyl-. [Link]

-

University of Calgary. IR: amines. [Link]

-

PubChem. (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine. [Link]

- G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, K. I. Goldberg. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179.

- Pinto, E., et al. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 7(6), 511-518.

-

McLeod, D. C., et al. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. DTIC. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]

-

Doc Brown's Chemistry. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts. [Link]

-

ResearchGate. FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. [Link]

Sources

- 1. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to the Thermal Stability of 2,4,6-Trimethylbenzene-1,3,5-triamine

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 2,4,6-trimethylbenzene-1,3,5-triamine, a key building block in the synthesis of advanced polymers and functional materials. In the absence of direct, publicly available experimental data for this specific compound, this guide synthesizes information from analogous structures, theoretical principles, and established analytical methodologies to project its thermal behavior. We will explore the fundamental principles of thermal stability, detail the experimental protocols for its evaluation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), propose potential thermal decomposition pathways, and discuss the structural factors influencing its stability. This document is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing or considering this compound in thermally demanding applications.

Introduction: The Significance of Thermal Stability

This compound, with its C3-symmetric structure, is a molecule of significant interest for creating highly ordered materials such as covalent organic frameworks (COFs) and high-performance polymers like polyamides. The utility of these materials in applications ranging from gas storage and separation to electronics and composites is often dictated by their ability to withstand thermal stress during synthesis, processing, and end-use.

Thermal stability is a critical parameter that defines the temperature at which a compound begins to chemically decompose. For a monomer like this compound, understanding its thermal limits is paramount for:

-

Defining safe processing temperatures for polymerization and material fabrication.

-

Predicting the long-term thermal durability of the resulting materials.

-

Gaining insights into potential degradation mechanisms, which can inform strategies for stabilization.

This guide will provide a robust framework for understanding and evaluating the thermal stability of this important aromatic triamine.

Physicochemical Properties and Predicted Thermal Behavior

The molecule possesses a stable benzene ring substituted with three electron-donating methyl groups and three electron-donating amine groups. This electronic configuration generally contributes to a thermally stable aromatic system. The key to its thermal stability will be the strength of the chemical bonds within the molecule, particularly the C-N bonds of the amine groups and the C-C bonds of the methyl groups.

For a close structural analog, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde , thermogravimetric analysis has shown an onset of thermal decomposition beginning at 220 °C [1]. Prior to this temperature, a minor weight loss of less than 2.65% was attributed to the removal of residual solvents[1]. The major weight loss, indicating significant decomposition, occurred between 225 and 400 °C[1]. While the carboxylaldehyde groups will influence the thermal stability, this provides a valuable preliminary estimate for the triamine core. It is plausible that this compound will exhibit a similar or slightly different decomposition profile, influenced by the electronic and steric effects of the methyl groups compared to the carboxylaldehyde groups.

Proposed Thermal Decomposition Mechanisms

The thermal degradation of aromatic amines can proceed through several pathways, primarily involving the cleavage of the C-N bond. For this compound, the decomposition in an inert atmosphere is likely initiated by the homolytic cleavage of a carbon-nitrogen bond, which is generally the weakest bond in the molecule after any N-H bonds.

The bond dissociation energy for a C-N bond in a simple aromatic amine like aniline (C6H5-NH2) is approximately 88 kcal/mol, while the C-H bonds on the aromatic ring are stronger (around 111 kcal/mol). The methyl C-H bonds will have bond dissociation energies in the range of 98-105 kcal/mol. This suggests that the C-N bond is the most likely point of initial cleavage under thermal stress.

A plausible decomposition pathway would involve the following steps:

-

Initiation: Homolytic cleavage of a C-N bond to form an aminyl radical and a substituted phenyl radical.

-

Propagation: The highly reactive radicals can then abstract hydrogen atoms from other molecules, leading to a cascade of fragmentation reactions. This can involve the methyl groups, leading to the formation of methane or other small hydrocarbon fragments.

-

Termination: Radicals can combine to form more stable, higher molecular weight species, eventually leading to the formation of a carbonaceous char at very high temperatures.

Experimental Analysis of Thermal Stability

To definitively determine the thermal stability of this compound, a systematic experimental approach using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is required.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining the decomposition temperature of a material.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: A high-purity inert gas, such as nitrogen or argon, is purged through the furnace at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the first derivative of the TGA curve (DTG).

-

Mass Loss Percentages: The amount of mass lost at different temperature ranges, corresponding to different decomposition steps.

-

Residue: The percentage of mass remaining at the end of the experiment, which indicates the amount of char formation.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC can determine its melting point and enthalpy of fusion, which are also indicators of its thermal stability.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in a DSC pan (typically aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained.

-

Temperature Program: A heat-cool-heat cycle is often employed. For instance, heat from ambient to a temperature above the expected melting point, cool down, and then reheat. A typical heating/cooling rate is 10 °C/min.

-

-

Data Acquisition: The differential heat flow to the sample and reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify:

-

Melting Point (Tm): The peak temperature of the endothermic melting transition.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, which corresponds to the energy required to melt the sample. A high melting point and enthalpy of fusion generally correlate with a more stable crystal lattice.

-

Projected Thermal Data

Based on the analysis of structurally similar compounds and general principles of aromatic amine stability, we can project the following thermal properties for this compound. It is crucial to note that these are estimated values and require experimental verification.

| Property | Projected Value | Analytical Technique | Significance |

| Melting Point (Tm) | 150 - 200 °C | DSC | Indicates the stability of the crystal lattice. |

| Onset Decomposition (Tonset) | 200 - 250 °C | TGA (in N2) | The temperature at which degradation begins. |

| Peak Decomposition (Tpeak) | 250 - 350 °C | TGA (in N2) | The temperature of maximum decomposition rate. |

| Char Yield @ 800 °C | 30 - 50 % | TGA (in N2) | High char yield suggests the formation of a stable carbonaceous residue. |

Factors Influencing Thermal Stability

The thermal stability of this compound is influenced by several intrinsic and extrinsic factors:

-

Molecular Structure: The presence of three methyl groups on the benzene ring can have a dual effect. Their electron-donating nature can slightly destabilize the aromatic ring, but they can also provide steric hindrance that may protect the amine groups from intermolecular reactions.

-

Intermolecular Forces: In the solid state, hydrogen bonding between the amine groups will play a significant role in the stability of the crystal lattice. A well-ordered crystal structure with strong intermolecular forces will require more energy to break down, leading to a higher melting point and potentially a higher decomposition temperature.

-

Atmosphere: The presence of oxygen will significantly lower the thermal stability of the compound. Oxidative degradation typically occurs at lower temperatures than thermal degradation in an inert atmosphere and proceeds through different radical mechanisms.

-

Purity: The presence of impurities, such as residual solvents or synthetic byproducts, can act as catalysts for decomposition, lowering the overall thermal stability.

Conclusion and Future Work

This technical guide has provided a detailed overview of the expected thermal stability of this compound based on theoretical principles and data from analogous compounds. The proposed decomposition pathways and experimental protocols offer a solid foundation for researchers working with this molecule.

The primary recommendation for future work is the experimental determination of the thermal properties of this compound using TGA and DSC. This would provide invaluable data for its application in materials science and would allow for a more precise understanding of its degradation mechanisms. Further studies could also involve evolved gas analysis (EGA) coupled with TGA to identify the volatile decomposition products, which would provide experimental validation for the proposed degradation pathways.

References

-

An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde - DTIC. [Link]

Sources

The Architectural Blueprint of a C3-Symmetric Scaffolding Molecule: A Technical Guide to the Molecular Geometry of 2,4,6-Trimethylbenzene-1,3,5-triamine

For Immediate Release

A comprehensive understanding of a molecule's three-dimensional structure is paramount in modern drug development and materials science. The precise arrangement of atoms dictates molecular interactions, reactivity, and ultimately, function. This technical guide provides an in-depth analysis of the molecular geometry of 2,4,6-Trimethylbenzene-1,3,5-triamine (TMBTA), a C3-symmetric molecule with significant potential as a versatile building block.[1] We will explore both the theoretical underpinnings of its structure and the experimental and computational methodologies required for its precise characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of TMBTA and related compounds.

Introduction: The Significance of TMBTA's Geometry

This compound, also known as 2,4,6-mesitylenetriamine, is an aromatic compound featuring a central benzene ring symmetrically substituted with three amine (-NH2) groups and three methyl (-CH3) groups in an alternating pattern.[2] This substitution pattern confers a high degree of symmetry (C3v point group), which has profound implications for its application in supramolecular chemistry, as a precursor for novel energetic compounds, and as a scaffold in medicinal chemistry.[1] The spatial orientation of the amine groups, influenced by the adjacent methyl groups, is a critical determinant of its utility as a trivalent hydrogen-bond donor and as a reactive center for further chemical modifications.[1]

The core of TMBTA's geometry is the benzene ring, a planar hexagon of sp2-hybridized carbon atoms.[3] However, the substituents—electron-donating amine groups and sterically bulky methyl groups—introduce subtle but significant distortions to this ideal planarity and affect the overall molecular conformation. Understanding these distortions is key to predicting how TMBTA will assemble into larger structures, such as covalent organic frameworks (COFs), or how it will fit into the active site of a therapeutic target.

Governing Forces: Electronic and Steric Effects

The final geometry of TMBTA is a delicate balance between competing electronic and steric effects.

-

Electronic Effects : The three amine groups are strong activating groups, donating electron density into the benzene ring through resonance.[4][5] This donation enhances the nucleophilicity of the aromatic ring and influences the bond lengths within the ring. The delocalization of the nitrogen lone pairs into the π-system can lead to a slight pyramidalization of the amine nitrogen atoms and affects the C-N bond rotation.

-

Steric Effects : The methyl groups are sterically demanding.[6] Their presence adjacent to the amine groups creates steric hindrance, which can restrict the rotation of both the methyl and amine groups. This steric clash is a primary determinant of the out-of-plane arrangement of the substituents and can influence the overall shape of the molecule.[6][7] The interplay of these forces dictates the precise bond angles and dihedral angles of the molecule.

Computational Determination of Molecular Geometry

In the absence of experimental crystallographic data, computational chemistry provides a powerful and reliable means to determine molecular geometry.[8] Geometry optimization is a process that finds the most stable arrangement of atoms in a molecule by minimizing the system's energy.[8][9][10]

Methodology: Density Functional Theory (DFT)

A robust approach for the geometry optimization of organic molecules like TMBTA is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy.

Protocol for DFT-Based Geometry Optimization:

-

Initial Structure Generation : An initial 3D structure of TMBTA is generated. This can be done using molecular building software or by converting its SMILES string (CC1=C(C(=C(C(=C1N)C)N)C)N) into 3D coordinates.[2]

-

Selection of Functional and Basis Set :

-